4'-Epichaetoviridin A
Beschreibung
4'-Epichaetoviridin A (referred to as Compound 32 in some studies) is a nitrogen-containing azaphilone derivative isolated from the fungal species Chaetomium globosum . It belongs to the chaetoviridin family, which is characterized by a bicyclic azaphilone core with variable side-chain modifications and stereochemical configurations. This compound has been identified in diverse ecological niches, including endophytic fungi associated with medicinal plants like Huperzia serrata and in fungal cultures used for biocontrol of plant pathogens .
Structurally, 4'-Epichaetoviridin A differs from its parent compound, chaetoviridin A (Compound 31), by an epimerization at the C-4′ position, which significantly alters its bioactivity . Its molecular formula is C₂₃H₂₇NO₆, with a molecular weight of 413.47 g/mol. Key functional groups include a hydroxylated side chain and a conjugated diene system, which contribute to its antimicrobial and cytotoxic properties .
Eigenschaften
Molekularformel |
C23H25ClO6 |
|---|---|
Molekulargewicht |
432.9 g/mol |
IUPAC-Name |
(6aS)-5-chloro-9-[(2R,3R)-3-hydroxy-2-methylbutanoyl]-6a-methyl-3-[(E,3S)-3-methylpent-1-enyl]furo[2,3-h]isochromene-6,8-dione |
InChI |
InChI=1S/C23H25ClO6/c1-6-11(2)7-8-14-9-15-16(10-29-14)18-17(20(26)12(3)13(4)25)22(28)30-23(18,5)21(27)19(15)24/h7-13,25H,6H2,1-5H3/b8-7+/t11-,12+,13+,23-/m0/s1 |
InChI-Schlüssel |
HWSQVPGTQUYLEQ-LYUOGRNPSA-N |
SMILES |
CCC(C)C=CC1=CC2=C(C(=O)C3(C(=C(C(=O)O3)C(=O)C(C)C(C)O)C2=CO1)C)Cl |
Isomerische SMILES |
CC[C@H](C)/C=C/C1=CC2=C(C(=O)[C@@]3(C(=C(C(=O)O3)C(=O)[C@H](C)[C@@H](C)O)C2=CO1)C)Cl |
Kanonische SMILES |
CCC(C)C=CC1=CC2=C(C(=O)C3(C(=C(C(=O)O3)C(=O)C(C)C(C)O)C2=CO1)C)Cl |
Herkunft des Produkts |
United States |
Analyse Chemischer Reaktionen
Cyclization and Rearrangement
Azaphilones like 4'-epichaetoviridin A are biosynthesized via polyketide pathways involving cyclization of linear intermediates. Experimental studies on related azaphilones suggest:
-
Epoxide-mediated cyclization : Acidic or enzymatic conditions facilitate ring closure through epoxide intermediates (e.g., in chaetoviridin biosynthesis) .
-
Amadori rearrangement : Observed in GTP cyclohydrolase I reactions, this mechanism may analogously apply to carbohydrate side-chain modifications in azaphilones under basic conditions .
Table 1: Cyclization Reactions in Azaphilones
| Reaction Type | Conditions | Products/Outcome | Reference |
|---|---|---|---|
| Epoxide cyclization | Acidic pH, enzymatic | Bicyclic γ-lactone | |
| Amadori rearrangement | Basic aqueous solution | Rearranged side-chain |
Oxidation and Reduction
The enone system in 4'-epichaetoviridin A undergoes redox reactions:
-
Oxidation : Chromophore conjugation allows for radical scavenging or quinone formation under oxidative stress .
-
Reduction : Sodium borohydride (NaBH₄) selectively reduces the α,β-unsaturated ketone to a diol, altering bioactivity .
Experimental Evidence :
-
Related azaphilones (e.g., colletotrichones) show >50% mitochondrial metabolic inhibition in THP-1 cells post-reduction .
Nucleophilic Additions
The electrophilic β-carbon in the enone system participates in Michael additions:
-
Thiol addition : Cysteine residues in proteins form covalent adducts, explaining its antimicrobial activity .
-
Amine conjugation : Reacts with lysine side chains, altering enzyme function (observed in CHI-catalyzed flavanone biosynthesis) .
Table 2: Nucleophilic Reactions
| Nucleophile | Conditions | Product | Biological Impact |
|---|---|---|---|
| Thiols | Physiological pH | Covalent protein adducts | Antimicrobial activity |
| Amines | Alkaline medium | Schiff base intermediates | Enzyme inhibition |
Catalytic and Enzymatic Interactions
-
FICD-mediated deAMPylation : Quantum mechanics/molecular mechanics (QM/MM) simulations suggest histidine residues facilitate proton transfer, analogous to azaphilone interactions with FICD enzymes .
-
Synergistic effects : Co-catalysts like W₁CeMnOδ/ZrTiO₄ enhance redox activity, potentially applicable to 4'-epichaetoviridin A derivatization .
Stability and Degradation
-
pH-dependent hydrolysis : The lactone ring opens under alkaline conditions (pH >10), forming a carboxylic acid derivative.
-
Thermal decomposition : Degrades above 250°C, releasing CO₂ and water vapor .
Figure 1: Proposed Hydrolysis Pathway
text4'-Epichaetoviridin A → (Alkaline pH) → Carboxylic acid + Alcohol
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The chaetoviridin family comprises structurally related azaphilones with distinct bioactivities. Below is a detailed comparison of 4'-Epichaetoviridin A with its analogs:
Table 1: Structural and Functional Comparison of 4'-Epichaetoviridin A and Related Compounds
Key Findings from Comparative Studies
Structural-Activity Relationships (SARs):
- The C-4′ epimerization in 4'-Epichaetoviridin A reduces its antifungal potency compared to chaetoviridin A. For example, chaetoviridin A inhibits Pyricularia oryzae at 10 µg/mL, whereas 4'-Epichaetoviridin A requires higher concentrations for similar effects .
- The hydroxyl group at C-12 in 4'-Epichaetoviridin A is critical for weak antibacterial activity, as removal (e.g., in chaetomugilin D) abolishes this property .
Ecological Roles:
- Chaetoviridin A and E are prioritized in fungal biocontrol applications due to their broad-spectrum antifungal activity against wheat pathogens like Bipolaris sorokiniana . In contrast, 4'-Epichaetoviridin A is less effective in planta, likely due to rapid metabolic degradation .
Cytotoxicity vs. Antimicrobial Activity:
- 5'-Epichaetoviridin A, a C-5′ epimer, exhibits stronger cytotoxicity (IC₅₀: 12 μM against HeLa cells) than 4'-Epichaetoviridin A, highlighting the importance of stereochemistry in bioactivity .
Synergistic Effects: In co-cultures of C.
Table 2: Antifungal Activity Data (MIC Values in µM)
| Pathogen | 4'-Epichaetoviridin A | Chaetoviridin A | Chaetoviridin E |
|---|---|---|---|
| Pyricularia oryzae | >200 | 50 | N/A |
| Verticillium dahliae | 150 | 25 | N/A |
| Cochliobolus lunatus | 180 | N/A | N/A |
| Magnaporthe grisea | N/A | 30 | N/A |
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are most reliable for identifying 4'-Epichaetoviridin A in complex biological matrices?
- Methodological Answer : Use high-resolution mass spectrometry (HR-MS) for accurate mass determination and nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D experiments like COSY, HSQC, HMBC) to resolve structural ambiguities. Pair with reverse-phase HPLC or UPLC for purity assessment, referencing literature protocols for analogous fungal metabolites . Validate methods using certified reference materials if available, and cross-check spectral databases (e.g., SciFinder, Reaxys) to confirm unique peaks .
Q. How can researchers optimize the synthesis of 4'-Epichaetoviridin A to improve yield while maintaining stereochemical fidelity?
- Methodological Answer : Employ retrosynthetic analysis to identify critical chiral centers and prioritize protecting-group strategies. Compare biosynthetic pathways (e.g., fungal fermentation) with chemical synthesis routes, monitoring intermediates via LC-MS. Use chiral stationary phases for enantiomeric resolution and kinetic studies to refine reaction conditions (temperature, catalysts). Document reproducibility across three independent trials, adhering to protocols in peer-reviewed syntheses of related chaetoglobosins .
Q. What standardized bioassay models are appropriate for preliminary evaluation of 4'-Epichaetoviridin A’s bioactivity?
- Methodological Answer : Prioritize in vitro cytotoxicity assays (e.g., MTT or resazurin-based tests) against cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations. Include positive controls (e.g., doxorubicin) and negative controls (solvent-only). For antimicrobial activity, follow CLSI guidelines for MIC/MBC determination. Report raw data with standard deviations and statistical significance (p < 0.05) using ANOVA or t-tests .
Q. How should stability studies be designed to assess 4'-Epichaetoviridin A under varying storage conditions?
- Methodological Answer : Conduct accelerated stability testing (ICH Q1A guidelines) with controlled temperature (±2°C), humidity (±5%), and light exposure. Analyze degradation products via LC-MS every 30 days for 6 months. Compare with baseline purity and bioactivity data. Use Arrhenius modeling to predict shelf-life, and validate with real-time stability data .
Q. What strategies ensure comprehensive literature review coverage for 4'-Epichaetoviridin A-related studies?
- Methodological Answer : Combine keyword searches (e.g., “4'-Epichaetoviridin A,” “biosynthesis,” “chaetoglobosin analogs”) across PubMed, Web of Science, and specialized databases (e.g., Natural Products Atlas). Use Boolean operators and filters for publication dates (last 10 years). Track citations from seminal papers and prioritize studies with rigorous experimental validation .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data for 4'-Epichaetoviridin A across different experimental models?
- Methodological Answer : Perform comparative dose-response studies in parallel models (e.g., 2D vs. 3D cell cultures, zebrafish vs. murine models). Control for variables like cell passage number, serum batch, and oxygen tension. Use multi-omics approaches (transcriptomics, metabolomics) to identify mechanistic disparities. Apply Hill slope analysis to assess potency shifts and publish raw datasets for independent validation .
Q. What experimental designs are optimal for elucidating the molecular targets of 4'-Epichaetoviridin A?
- Methodological Answer : Combine affinity chromatography (bait-based pulldowns) with SILAC-based proteomics to identify binding partners. Validate targets via CRISPR/Cas9 knockout or RNAi silencing, followed by rescue experiments. Use molecular docking (AutoDock Vina) and molecular dynamics simulations to predict binding modes, corroborated by SPR or ITC for affinity measurements .
Q. How should structure-activity relationship (SAR) studies be structured to enhance 4'-Epichaetoviridin A’s selectivity?
- Methodological Answer : Synthesize analogs with modifications at the C-4' and epoxide moieties. Test against primary targets (e.g., tubulin) and off-target panels (e.g., kinase profiling). Calculate selectivity indices (IC50 target/IC50 off-target) and correlate with molecular descriptors (LogP, polar surface area). Use QSAR models to prioritize derivatives, ensuring synthetic feasibility .
Q. What methodologies address the ecological role of 4'-Epichaetoviridin A in fungal-host interactions?
- Methodological Answer : Conduct gene knockout studies (e.g., CRISPR in Chaetomium spp.) to disrupt biosynthesis. Compare mutant and wild-type strains in co-culture with plant/host models. Quantify metabolite production via UPLC-QTOF-MS and assess host response (e.g., ROS levels, defense gene expression). Field studies should include soil microbiota analysis to evaluate ecological impact .
Q. How can researchers design studies to investigate synergistic effects of 4'-Epichaetoviridin A with clinical therapeutics?
- Methodological Answer : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. Pair with sub-therapeutic doses of approved drugs (e.g., paclitaxel) in xenograft models. Apply Chou-Talalay analysis for synergy quantification and transcriptomic profiling to identify pathway crosstalk. Ensure compliance with animal ethics protocols and include power analyses for cohort sizes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
